Tris(4-isopropylphenyl) phosphate

Description

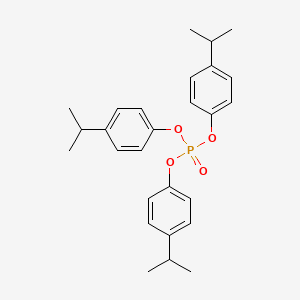

Structure

3D Structure

Properties

IUPAC Name |

tris(4-propan-2-ylphenyl) phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33O4P/c1-19(2)22-7-13-25(14-8-22)29-32(28,30-26-15-9-23(10-16-26)20(3)4)31-27-17-11-24(12-18-27)21(5)6/h7-21H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANVREEJNGJMLOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)OP(=O)(OC2=CC=C(C=C2)C(C)C)OC3=CC=C(C=C3)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33O4P | |

| Record name | TRIS(4-ISOPROPYLPHENYL)PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20552 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80858783 | |

| Record name | Tris(4-isopropylphenyl) phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tris(4-isopropylphenyl)phosphate is a yellow waxy solid. | |

| Record name | TRIS(4-ISOPROPYLPHENYL)PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20552 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

26967-76-0, 2502-15-0 | |

| Record name | TRIS(4-ISOPROPYLPHENYL)PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20552 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenol, 4-(1-methylethyl)-, phosphate (3:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2502-15-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tris(p-isopropylphenyl)phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002502150 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tris(4-isopropylphenyl) phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(isopropylphenyl) phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.756 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tris(4-isopropylphenyl) phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.912 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIS(P-ISOPROPYLPHENYL)PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y3H2FDX0NW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

"Tris(4-isopropylphenyl) phosphate" CAS number and properties

An In-Depth Technical Guide to Tris(4-isopropylphenyl) Phosphate

Introduction

This compound, a member of the organophosphate ester family, is a chemical compound of significant industrial relevance. It is not a single, pure substance but rather a complex mixture of isopropylated isomers of triphenyl phosphate. This technical guide, prepared for researchers, scientists, and drug development professionals, provides a comprehensive overview of its chemical identity, properties, synthesis, applications, and toxicological profile. As a Senior Application Scientist, the aim is to deliver not just data, but actionable insights grounded in established scientific principles.

Section 1: Chemical Identity and Physicochemical Properties

A crucial point of clarification for researchers is the compound's identification. While often referred to by the specific isomer "this compound," the commercially available product is typically a mixture. This leads to multiple CAS numbers being associated with it. The most common CAS number, 68937-41-7 , refers to the technical mixture, "Phenol, isopropylated, phosphate (3:1)".[1] Other CAS numbers like 2502-15-0 and 26967-76-0 are also used, often referring to specific isomers or mixtures with different degrees of isopropylation.[2][3][4][5] For the purpose of this guide, we will focus on the properties of the technical mixture, which is most relevant to its industrial applications.

The core physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 68937-41-7 (for the technical mixture) | [1][6] |

| Molecular Formula | C27H33O4P | [2][6] |

| Molecular Weight | 452.52 g/mol | [2][3][6] |

| Appearance | Colorless to pale yellow oily liquid or yellow waxy solid | [2][3][4][7] |

| Density | Approximately 1.1 g/cm³ | [8] |

| Boiling Point | 494.1 ± 44.0 °C at 760 mmHg | [8] |

| Flash Point | 265.8 ± 48.8 °C | [8] |

| Solubility | Soluble in organic solvents like alcohols and ethers; limited solubility in water | [7][8] |

| Vapor Pressure | 2.1 x 10⁻⁸ mm Hg at 25 °C (estimated for the 4-isomer) | [3] |

Section 2: Synthesis and Manufacturing Insights

The industrial synthesis of this compound is a multi-step process designed to achieve a product with specific performance characteristics. The choice of reaction conditions and purification steps is critical to controlling the degree of isopropylation, which in turn dictates the final properties of the mixture.

The synthesis generally involves two main stages:

-

Alkylation of Phenol: Phenol is reacted with propylene in the presence of an acid catalyst, such as p-toluenesulfonic acid. This electrophilic aromatic substitution reaction yields a mixture of mono-, di-, and tri-isopropylphenols.[8] The ratio of these products is controlled by the reaction stoichiometry and conditions.

-

Phosphorylation: The resulting mixture of isopropylphenols is then reacted with phosphorus oxychloride (POCl₃).[8] This step forms the phosphate ester. The reaction is carefully controlled to ensure the desired level of phosphorylation and to minimize side reactions. The product is then purified to remove unreacted starting materials and byproducts.

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: Relationship between properties and applications of this compound.

Section 4: Analytical Methodology: A Validated Protocol for Quantification in Workplace Air

To ensure workplace safety and environmental monitoring, a reliable analytical method for quantifying this compound is essential. The following protocol is based on a validated measurement procedure for its determination in workplace air. [9] Objective: To determine the concentration of this compound in a workplace air sample.

Principle: Air is drawn through a quartz filter to collect airborne particles of the compound. The collected sample is then extracted and analyzed by gas chromatography with a mass selective detector (GC-MS).

Materials and Reagents:

-

Quartz filter

-

Sampling pump

-

Triphenyl phosphate-d15 (Internal Standard)

-

Ethyl acetate (extraction solvent)

-

Solid-phase extraction (SPE) cartridges for purification (optional)

-

Gas chromatograph with a mass selective detector (GC-MS)

Protocol:

-

Sample Collection:

-

Spike a quartz filter with a known amount of the internal standard (triphenyl phosphate-d15).

-

Place the filter in a sampling cassette and connect it to a sampling pump.

-

Draw a known volume of air (e.g., 420 to 1680 liters) through the filter at a constant flow rate (e.g., 3.5 L/min). [9] 4. After sampling, seal the cassette and store it in a cool, dark place until analysis. [9]

-

-

Sample Preparation:

-

Transfer the filter to a vial and add a precise volume of ethyl acetate.

-

Extract the sample using an ultrasonic bath followed by a heated horizontal shaker. [9] 3. (Optional) If necessary, purify the extract using a solid-phase extraction (SPE) cartridge to remove interfering substances.

-

-

Analysis:

-

Analyze the extracted sample using GC-MS.

-

The gas chromatograph separates the components of the mixture, and the mass selective detector identifies and quantifies them based on their mass-to-charge ratio.

-

-

Quantification:

-

Create a calibration curve by analyzing standards of known concentrations of this compound.

-

Determine the concentration in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve. [9]

-

Section 5: Toxicological and Environmental Profile

While this compound has low acute toxicity via dermal or oral routes, there are growing concerns regarding its long-term effects. Human Health:

-

Studies have linked exposure to some isopropylated triphenyl phosphate isomers with reproductive and developmental toxicity, neurotoxicity, and endocrine disruption in animal models. * It has been detected in human blood and breast milk, indicating widespread exposure. * Due to these concerns, it is crucial to handle the compound with appropriate personal protective equipment, including gloves, eye protection, and a respirator, especially in occupational settings. [1][4][10] Environmental Fate:

-

This compound is considered "very toxic" to aquatic life with potentially long-lasting effects. * It is persistent in the environment and has been detected in indoor air, house dust, soil, and water. * Its low volatility and tendency to adsorb to soil and sediment contribute to its environmental persistence. [3]

Conclusion

This compound is a commercially important chemical with a unique combination of properties that make it an effective flame retardant and plasticizer. Understanding its chemical identity as a mixture of isomers is key to interpreting its properties and applications. While it offers significant performance benefits, its potential for environmental persistence and adverse health effects necessitates careful handling, ongoing research, and responsible use. This guide provides a foundational understanding for professionals working with this compound, emphasizing the importance of a scientifically rigorous approach to its application and management.

References

-

This compound - ChemBK. [Link]

-

ISOPROPYLATED TRIPHENYL PHOSPHATE - Ataman Kimya. [Link]

-

Tris(isopropylphenyl)phosphate | C27H33O4P | CID 33661 - PubChem - NIH. [Link]

-

Tris(isopropylphenyl) phosphate | C27H33O4P | CID 75628 - PubChem - NIH. [Link]

-

This compound - ESSLAB. [Link]

-

Preliminary Information on Manufacturing, Processing, Distribution, Use, and Disposal: Phenol, isopropylated, phosphate (3:1) - EPA. [Link]

-

Triphenyl phosphate, isopropylated (isopropylated phenyl phosphates, IPPhP) – Determination of isopropylated phenyl phosphates - Publisso. [Link]

-

Environmental risk evaluation report: Isopropylated triphenyl phosphate (CAS nos. 28108-99-8, 26967-76-0 & 68937-41-7) - GOV.UK. [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. achemtek.com [achemtek.com]

- 3. Tris(isopropylphenyl)phosphate | C27H33O4P | CID 33661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Tris(isopropylphenyl) phosphate | C27H33O4P | CID 75628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. esslabshop.com [esslabshop.com]

- 6. scbt.com [scbt.com]

- 7. chembk.com [chembk.com]

- 8. Buy Tris(isopropylphenyl)phosphate (EVT-368931) | 64532-95-2 [evitachem.com]

- 9. series.publisso.de [series.publisso.de]

- 10. TRIS(4-ISOPROPYLPHENYL)PHOSPHATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-Depth Technical Guide to Tris(4-isopropylphenyl) Phosphate: Properties, Synthesis, and Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(4-isopropylphenyl) phosphate (TiPP) is an organophosphate ester of significant industrial importance.[1] Primarily utilized as a flame retardant and plasticizer, its unique chemical structure imparts desirable properties to a wide range of polymers.[1] While not a pharmaceutical agent itself, a thorough understanding of its physical and chemical characteristics, synthesis, and analytical detection is crucial for researchers in toxicology, environmental science, and drug development who may encounter this compound or its metabolites. This guide provides a comprehensive overview of TiPP, focusing on its core scientific attributes and the methodologies relevant to its study.

Physicochemical Properties

This compound is a complex mixture of isomers, with the para-substituted form being a primary component.[2] It typically presents as a colorless to pale yellow, oily liquid or a yellow waxy solid.[2][3][4] The presence of the isopropyl groups on the phenyl rings significantly influences its physical and chemical behavior.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₂₇H₃₃O₄P | [5] |

| Molecular Weight | 452.52 g/mol | [5] |

| CAS Number | 26967-76-0, 68937-41-7 (for isomeric mixture) | [3] |

| Appearance | Colorless to pale yellow oily liquid or yellow waxy solid | [2][3][4] |

| Boiling Point | >300 °C at 101,325 Pa | [6] |

| Density | Approximately 1.1 g/cm³ | [6] |

| Solubility | Soluble in organic solvents such as benzene, toluene, and ethyl acetate. Insoluble in water. | [4] |

| Stability | Stable under normal conditions but may decompose upon prolonged exposure to heat. | [6] |

Chemical Reactivity and Stability

Organophosphates like TiPP are susceptible to specific chemical reactions. They can form highly toxic and flammable phosphine gas in the presence of strong reducing agents such as hydrides.[3][7] Partial oxidation by oxidizing agents may lead to the release of toxic phosphorus oxides.[3][7] The compound is stable under normal conditions but can undergo hydrolysis in aqueous environments to form phosphoric acid and isopropylphenols.[6] Thermal decomposition can also occur at elevated temperatures.[6]

Synthesis and Purification

The synthesis of this compound is typically achieved through a multi-step process involving the alkylation of phenol followed by phosphorylation.

Synthesis Workflow

Caption: General synthesis workflow for this compound.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol is a generalized procedure based on established methods for triaryl phosphate synthesis.[8][9][10]

Materials:

-

4-Isopropylphenol

-

Phosphorus oxychloride (POCl₃)

-

Anhydrous pyridine or other suitable base

-

Anhydrous toluene or other inert solvent

-

Hydrochloric acid (HCl), dilute solution

-

Sodium hydroxide (NaOH), dilute solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve 4-isopropylphenol (3.0 equivalents) in anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Base: Add anhydrous pyridine (3.0 equivalents) to the solution.

-

Addition of Phosphorus Oxychloride: Cool the mixture in an ice bath. Slowly add phosphorus oxychloride (1.0 equivalent) dropwise via the dropping funnel while maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until the reaction is complete (monitored by TLC or GC).

-

Work-up:

-

Cool the reaction mixture to room temperature and dilute with additional toluene.

-

Wash the organic layer sequentially with dilute HCl, water, dilute NaOH, and finally with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

Causality Behind Experimental Choices: The use of an inert atmosphere prevents side reactions with atmospheric moisture and oxygen. The slow, cooled addition of the highly reactive phosphorus oxychloride controls the exothermic reaction. The aqueous work-up steps are crucial for removing unreacted starting materials, the pyridine hydrochloride salt, and any acidic byproducts.[8]

Spectral Characterization

Spectroscopic techniques are essential for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the isopropyl group protons (a doublet for the methyl groups and a septet for the methine proton) and the aromatic protons on the phenyl rings. The exact chemical shifts and splitting patterns of the aromatic protons can provide information about the substitution pattern (ortho, meta, para).

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the different carbon environments: the methyl and methine carbons of the isopropyl group, and the aromatic carbons. The chemical shifts of the aromatic carbons are sensitive to the substitution pattern and the phosphate ester linkage.

-

³¹P NMR: Phosphorus-31 NMR is a powerful tool for characterizing organophosphate compounds, and a single signal would be expected for this compound, with its chemical shift providing information about the electronic environment of the phosphorus atom.[9]

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to:

-

P=O stretching vibration (typically in the region of 1250-1300 cm⁻¹)

-

P-O-C (aryl) stretching vibrations

-

C-H stretching and bending vibrations of the isopropyl and aromatic groups

-

C=C stretching vibrations of the aromatic rings

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.[3] Under electron ionization (EI), fragmentation may involve the loss of isopropyl groups, phenyl groups, and rearrangements of the phosphate core.[12] High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition.[13]

Analytical Methodologies for Detection and Quantification

Given its widespread use, sensitive analytical methods are required for the detection and quantification of this compound in various matrices.

Sample Preparation

Extraction from complex matrices like environmental or biological samples often involves techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate and concentrate the analyte.[14]

Chromatographic Separation and Detection

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a commonly used technique for the analysis of semi-volatile organophosphate esters like TiPP.[14]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS, particularly with tandem mass spectrometry (MS/MS), offers high sensitivity and selectivity for the analysis of TiPP and its metabolites, especially in biological fluids.[15]

Experimental Protocol: Quantification in a Research Setting (Conceptual)

This protocol outlines a general approach for quantifying TiPP in a solution, such as from a stability study.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) with a C18 column

-

Mass Spectrometer (e.g., Triple Quadrupole or Orbitrap)

Procedure:

-

Standard Preparation: Prepare a series of calibration standards of this compound in a suitable solvent (e.g., acetonitrile) at known concentrations.

-

Sample Preparation: Dilute the experimental sample to fall within the concentration range of the calibration curve.

-

LC-MS/MS Analysis:

-

Inject the standards and samples onto the HPLC system.

-

Separate the analyte from other components using a suitable mobile phase gradient.

-

Detect and quantify the analyte using the mass spectrometer in a specific mode (e.g., Multiple Reaction Monitoring for a triple quadrupole) to ensure high selectivity and sensitivity.

-

-

Data Analysis: Construct a calibration curve by plotting the peak area of the analyte versus its concentration for the standards. Determine the concentration of the analyte in the unknown samples by interpolating their peak areas on the calibration curve.

Relevance to Drug Development

While this compound is not used as a therapeutic agent, its study is relevant to drug development professionals for several reasons:

-

Toxicology and Safety Assessment: As a widespread environmental contaminant, understanding the toxicology of TiPP is important for assessing potential background exposures in preclinical and clinical studies.[16] Studies have indicated potential reproductive and developmental toxicity at high doses.[16]

-

Metabolism Studies: Research on the metabolism of TiPP provides insights into the biotransformation of organophosphate esters by human liver enzymes.[15][17] This knowledge can be applied to predict the metabolism of new drug candidates that may contain similar structural motifs. The metabolites of TiPP, such as hydroxylated and de-alkylated products, may have their own biological activities.[17][18]

-

Drug Delivery: Although not a direct application for TiPP, the principles of using esters to modify the physicochemical properties of molecules are fundamental in drug delivery. For instance, ester prodrugs are often designed to enhance the absorption and distribution of a parent drug.

Conclusion

This compound is a multifaceted chemical with well-defined physical and chemical properties. Its synthesis and purification are based on standard organic chemistry principles. For researchers, a comprehensive understanding of its spectral characteristics and analytical methodologies is essential for its accurate identification and quantification. While its primary applications are industrial, the study of its toxicology and metabolism provides valuable data for the broader scientific community, including those in the field of drug development and safety assessment.

References

- US2358133A - Preparation of triaryl phosphates - Google P

-

A new method for the synthesis of triaryl phosphates | Request PDF - ResearchGate. (URL: [Link])

- CA1049443A - Distillation process for purification of triaryl phosphate esters - Google P

-

Tris(isopropylphenyl) phosphate | C27H33O4P | CID 75628 - PubChem. (URL: [Link])

-

Triphenyl phosphate, isopropylated (isopropylated phenyl phosphates, IPPhP) – Determination of isopropylated phenyl phosphates - Publisso. (URL: [Link])

-

This compound - ChemBK. (URL: [Link])

-

Tris(isopropylphenyl)phosphate | C27H33O4P | CID 33661 - PubChem. (URL: [Link])

-

ISOPROPYLATED TRIPHENYL PHOSPHATE - Ataman Kimya. (URL: [Link])

- EP3208276A1 - Process for the preparation of a triaryl phosphate ester composition - Google P

-

Exposure, Metabolism, and in Vitro Effects of Isopropylated and Tert-butylated Triarylphosphate Ester (ITP & TBPP) Flame Retardants and Plasticizers - DukeSpace. (URL: [Link])

-

Organophosphate - Wikipedia. (URL: [Link])

-

Reproductive and developmental toxicity following exposure to organophosphate ester flame retardants and plasticizers, triphenyl phosphate and isopropylated phenyl phosphate, in Sprague Dawley rats - PMC - NIH. (URL: [Link])

-

In Vitro Metabolism of Isopropylated and tert-Butylated Triarylphosphate Esters Using Human Liver Subcellular Fractions - PubMed. (URL: [Link])

-

Tris(isopropylphenyl) phosphate (C27H33O4P) - PubChemLite. (URL: [Link])

-

Triphenyl phosphate, isopropylated (isopropylated phenyl phosphates, IPPhP) – Determination of isopropylated phenyl phosphates in the workplace air using gas chromatography (GC-MS) - ResearchGate. (URL: [Link])

-

Metabolic activation of tris(2,3-dibromopropyl)phosphate to reactive intermediates. I. Covalent binding and reactive metabolite formation in vitro - PubMed. (URL: [Link])

-

Organophosphate Esters (OPEs) - Environmental Exposomics Laboratory. (URL: [Link])

-

Metabolic activation of tris(2,3-dibromopropyl)phosphate to reactive intermediates. II. Covalent binding, reactive metabolite formation, and differential metabolite-specific DNA damage in vivo - PubMed. (URL: [Link])

-

Plasma concentrations of tris(1-chloro-2-propyl) phosphate and a metabolite bis(2-chloroisopropyl) 1-carboxyethyl phosphate in Sprague-Dawley rats and B6C3F1/N mice from a chronic study of tris(chloropropyl) phosphate via feed - NIH. (URL: [Link])

- US4351780A - Process for preparing isopropylphenyl/phenyl phosphate - Google P

-

Organophosphate ester flame retardants and plasticizers affect the phenotype and function of HepG2 liver cells | Toxicological Sciences | Oxford Academic. (URL: [Link])

-

Tris(isopropylphenyl)phosphate (C27H33O4P) - PubChemLite. (URL: [Link])

-

Organophosphate Esters: Are These Flame Retardants & Plasticizers affecting Children's Health? - PMC - NIH. (URL: [Link])

-

Organophosphate Esters in Marine Environments: Source, Transport and Distribution - MDPI. (URL: [Link])

-

Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry - MDPI. (URL: [Link])

Sources

- 1. Organophosphate - Wikipedia [en.wikipedia.org]

- 2. Tris(isopropylphenyl)phosphate | C27H33O4P | CID 33661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Tris(isopropylphenyl) phosphate | C27H33O4P | CID 75628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. scbt.com [scbt.com]

- 6. Buy Tris(isopropylphenyl)phosphate (EVT-368931) | 64532-95-2 [evitachem.com]

- 7. TRIS(4-ISOPROPYLPHENYL)PHOSPHATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. US2358133A - Preparation of triaryl phosphates - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. US4351780A - Process for preparing isopropylphenyl/phenyl phosphate - Google Patents [patents.google.com]

- 11. CA1049443A - Distillation process for purification of triaryl phosphate esters - Google Patents [patents.google.com]

- 12. Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry [mdpi.com]

- 13. PubChemLite - Tris(isopropylphenyl) phosphate (C27H33O4P) [pubchemlite.lcsb.uni.lu]

- 14. books.publisso.de [books.publisso.de]

- 15. Making sure you're not a bot! [dukespace.lib.duke.edu]

- 16. Reproductive and developmental toxicity following exposure to organophosphate ester flame retardants and plasticizers, triphenyl phosphate and isopropylated phenyl phosphate, in Sprague Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In Vitro Metabolism of Isopropylated and tert-Butylated Triarylphosphate Esters Using Human Liver Subcellular Fractions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Metabolic activation of tris(2,3-dibromopropyl)phosphate to reactive intermediates. I. Covalent binding and reactive metabolite formation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Tris(4-isopropylphenyl) phosphate synthesis from isopropylated phenols

An In-Depth Technical Guide to the Synthesis of Tris(4-isopropylphenyl) Phosphate from Isopropylated Phenols

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound, a prominent flame retardant and plasticizer. The synthesis is a two-step process commencing with the Friedel-Crafts alkylation of phenol with propylene to yield a mixture of isopropylated phenols, followed by the phosphorylation of this mixture with phosphoryl chloride. This document offers a detailed exposition of the underlying chemical principles, step-by-step experimental protocols, catalyst selection, and in-depth characterization of the final product. It is intended for researchers, chemists, and professionals in the fields of materials science and drug development who require a thorough understanding of this industrially significant chemical's synthesis.

Introduction

This compound (TiPP) is an organophosphate ester widely utilized for its dual functionality as a flame retardant and a plasticizer.[1] It finds extensive application in a variety of polymers, including polyvinyl chloride (PVC), polyurethanes, and in the formulation of lubricants and hydraulic fluids.[2][3][4] The incorporation of isopropyl groups on the phenyl rings enhances its compatibility with polymer matrices and favorably modulates its physical properties, such as viscosity and volatility, compared to unsubstituted triphenyl phosphate.

The synthesis of TiPP is a commercially viable process that involves two key transformations: the alkylation of phenol and the subsequent phosphorylation. The degree of isopropylation can be controlled to produce a range of products with varying physical properties, tailored to specific applications.[2] This guide will provide a detailed examination of the synthesis, with a focus on the 4-substituted isomer, which is a common component of commercial TiPP mixtures.

Chemical Principles and Mechanism

The synthesis of this compound from phenol proceeds in two distinct stages:

2.1. Step 1: Friedel-Crafts Alkylation of Phenol

The initial step involves the alkylation of phenol with propylene in the presence of an acid catalyst, typically a Lewis acid or a Brønsted acid like p-toluenesulfonic acid.[2] This reaction is a classic example of electrophilic aromatic substitution, where the propylene is activated by the catalyst to form a carbocation, which then attacks the electron-rich phenol ring. The hydroxyl group of phenol is an ortho-, para-directing activator, leading to the formation of a mixture of ortho- and para-isopropylphenols, as well as di- and tri-isopropylphenols.[5] For the synthesis of this compound, the para-isomer is the desired precursor.

The reaction can be represented as follows:

C₆H₅OH + CH₃CH=CH₂ --(Catalyst)--> (CH₃)₂CHC₆H₄OH

2.2. Step 2: Phosphorylation of Isopropylated Phenols

The second stage is the phosphorylation of the isopropylphenol mixture with phosphoryl chloride (POCl₃).[6] This reaction is a nucleophilic substitution at the phosphorus center, where the hydroxyl group of the isopropylphenol acts as the nucleophile. The reaction proceeds stepwise, with the sequential displacement of the three chloride atoms of POCl₃ by three isopropylphenoxide molecules.

The overall reaction is:

3 (CH₃)₂CHC₆H₄OH + POCl₃ → [(CH₃)₂CHC₆H₄O]₃PO + 3 HCl

To enhance the reaction rate and drive the equilibrium towards the product, a Lewis acid catalyst such as magnesium chloride (MgCl₂) or aluminum chloride (AlCl₃) is often employed.[7] The Lewis acid coordinates to the oxygen atom of the phosphoryl chloride, increasing the electrophilicity of the phosphorus atom and making it more susceptible to nucleophilic attack by the weakly acidic phenolic hydroxyl group.[1][8][9]

Reaction Workflow Diagram

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

3.1. Materials and Equipment

| Material/Equipment | Specifications |

| Phenol | Reagent grade, ≥99% |

| Propylene | Polymer grade |

| p-Toluenesulfonic acid | Catalyst |

| Phosphoryl chloride | Reagent grade, ≥99% |

| Magnesium chloride (anhydrous) | Catalyst |

| Toluene | Anhydrous |

| Sodium hydroxide | Reagent grade |

| Hydrochloric acid | Reagent grade |

| Round-bottom flask | Appropriate sizes |

| Reflux condenser | |

| Addition funnel | |

| Magnetic stirrer with heating | |

| Distillation apparatus | |

| Separatory funnel | |

| Rotary evaporator |

3.2. Step-by-Step Methodology

3.2.1. Synthesis of Isopropylated Phenols

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet tube, place phenol (1.0 mol) and p-toluenesulfonic acid (0.05 mol).

-

Alkylation: Heat the mixture to 60-70 °C with stirring. Bubble propylene gas (1.5 mol) through the mixture at a steady rate over 4-6 hours. The reaction is exothermic, and the temperature should be monitored and controlled.

-

Reaction Monitoring: The progress of the reaction can be monitored by gas chromatography (GC) to determine the ratio of phenol to isopropylated phenols.

-

Work-up: Once the desired conversion is achieved, cool the reaction mixture to room temperature. Wash the mixture with a 10% aqueous sodium hydroxide solution to remove the acidic catalyst and unreacted phenol. Subsequently, wash with water until the aqueous layer is neutral.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to obtain the crude isopropylated phenol mixture. This mixture can be used directly in the next step or purified by fractional distillation to enrich the 4-isopropylphenol isomer.[2]

3.2.2. Synthesis of this compound

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet connected to a trap for HCl gas, and an addition funnel, place the isopropylated phenol mixture (1.0 mol) and anhydrous magnesium chloride (0.02 mol) in anhydrous toluene.

-

Addition of POCl₃: Heat the mixture to 80-90 °C with stirring. Add phosphoryl chloride (0.33 mol) dropwise from the addition funnel over 1-2 hours. The reaction will generate HCl gas, which should be safely vented and trapped.

-

Reaction Completion: After the addition is complete, raise the temperature to 110-120 °C and maintain it for 4-6 hours, or until the evolution of HCl gas ceases. The reaction can be monitored by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.

-

Work-up: Cool the reaction mixture to room temperature. Wash the mixture sequentially with dilute hydrochloric acid (to remove the catalyst), water, and a dilute sodium hydroxide solution (to remove any acidic byproducts). Finally, wash with water until the aqueous layer is neutral.

-

Purification: Dry the organic layer over anhydrous sodium sulfate. Remove the toluene using a rotary evaporator. The crude this compound can be further purified by vacuum distillation to obtain a clear, viscous liquid.[10]

Phosphorylation Mechanism Diagram

Caption: Mechanism of Lewis acid-catalyzed phosphorylation of isopropylphenol.

Characterization

The identity and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.

| Technique | Expected Results |

| ¹H NMR | Signals corresponding to the isopropyl protons (a doublet and a septet) and the aromatic protons. The integration of these signals will confirm the structure. |

| ¹³C NMR | Resonances for the isopropyl carbons and the aromatic carbons, including the carbon attached to the phosphate group. |

| ³¹P NMR | A single peak in the characteristic region for phosphate esters, confirming the formation of the P-O-Ar bonds.[11][12][13] |

| IR Spectroscopy | Characteristic absorption bands for P=O stretching, P-O-C (aryl) stretching, and C-H stretching of the isopropyl and aromatic groups.[7] |

| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of this compound (452.52 g/mol ).[6][7] |

Expected Yield: The overall yield for this two-step synthesis is typically in the range of 70-85%, depending on the purity of the starting materials and the optimization of the reaction conditions.

Safety and Handling

-

Phenol: Toxic and corrosive. Avoid skin contact and inhalation.

-

Propylene: Flammable gas. Handle in a well-ventilated area.

-

Phosphoryl chloride: Highly corrosive and reacts violently with water. Handle with extreme care in a fume hood.

-

Toluene: Flammable and toxic. Avoid inhalation and skin contact.

-

Hydrochloric acid and Sodium hydroxide: Corrosive. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

All reactions should be performed in a well-ventilated fume hood. Appropriate measures should be taken to neutralize and dispose of all waste materials according to institutional and local regulations.

Conclusion

This technical guide has detailed a reliable and scalable method for the synthesis of this compound from readily available starting materials. The two-step process, involving Friedel-Crafts alkylation and subsequent phosphorylation, is a well-established industrial method. By carefully controlling the reaction parameters and employing appropriate purification techniques, high-purity this compound can be obtained for its various applications as a flame retardant and plasticizer. The provided protocols and characterization data serve as a valuable resource for researchers and professionals in the chemical and materials science industries.

References

- U.S. Patent 2,358,133. (1944). Preparation of triaryl phosphates.

- The Significance of Isomerism and Complexity of Composition, on the Performance of Triaryl Phosphate Plasticisers in PVC. (1978). CHIMIA International Journal for Chemistry, 32(12), 475-476.

-

Ataman Kimya. (n.d.). Isopropylated Triphenyl Phosphate. Retrieved from [Link]

- CN Patent 1197785A. (1998). Preparation of o-isopropyl phenol.

-

PubChem. (n.d.). Tris(isopropylphenyl) phosphate. National Center for Biotechnology Information. Retrieved from [Link]

- Armstrong, K., & Kilian, P. (2011). Catalytic Synthesis of Triaryl Phosphates from White Phosphorus. European Journal of Inorganic Chemistry, 2011(10), 1536-1539.

-

Request PDF. (n.d.). A direct approach to selective sulfonation of triarylphosphines. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 31P NMR Chemical Shifts. Retrieved from [Link]

-

UCSB Department of Chemistry and Biochemistry. (n.d.). 31P - NMR Facility. Retrieved from [Link]

-

GOV.UK. (2009). Environmental risk evaluation report: Isopropylated triphenyl phosphate. Retrieved from [Link]

-

Wikipedia. (n.d.). Cumene process. Retrieved from [Link]

-

RSC Publishing. (2024). Lewis-acid-catalyzed phosphorylation of alcohols. Retrieved from [Link]

-

NMR Solutions. (n.d.). 31 Phosphorus NMR. Retrieved from [Link]

- U.S. Patent 5,017,729. (1991).

-

ResearchGate. (n.d.). P-31 NMR Data for Protonated Trialkyl Phosphines. Retrieved from [Link]

-

SpectraBase. (n.d.). Triisopropylphosphine - Optional[31P NMR] - Chemical Shifts. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Lewis-acid-catalyzed phosphorylation of alcohols. PubMed Central. Retrieved from [Link]

-

ResearchGate. (2021). Triphenyl phosphate, isopropylated (isopropylated phenyl phosphates, IPPhP) – Determination of isopropylated phenyl phosphates. Retrieved from [Link]

-

Ataman Kimya. (n.d.). ISOPROPYLATED TRIPHENYL PHOSPHATE. Retrieved from [Link]

-

RSC Publishing. (2024). Lewis-acid-catalyzed phosphorylation of alcohols. Retrieved from [Link]

-

Chiron. (n.d.). PIP (3:1) and TIPPP. Retrieved from [Link]

- JPH02174737A. (1990). A method for producing phenol and a method for obtaining propylene from acetone, a by-product during its production.

-

HUNAN CHEM. (n.d.). Flame Retardant Triaryl Phosphate Isopropylated. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2017). Preliminary Information on Manufacturing, Processing, Distribution, Use, and Disposal: Phenol, isopropylated, phosphate (3:1). Retrieved from [Link]

-

ResearchGate. (2024). Lewis-acid-catalyzed phosphorylation of alcohols. Retrieved from [Link]

-

National Industrial Chemicals Notification and Assessment Scheme. (2018). Isopropylated triphenyl phosphate esters: Human health tier II assessment. Retrieved from [Link]

-

ChemRxiv. (2022). Selective Phosphorylation of Phenols and Benzenediols by the Kinase PsiK and Variants Thereof. Retrieved from [Link]

Sources

- 1. Lewis-acid-catalyzed phosphorylation of alcohols - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 3. hunan-chem.com [hunan-chem.com]

- 4. flame-retardant.alfa-chemistry.com [flame-retardant.alfa-chemistry.com]

- 5. CN1197785A - Preparation of o-isopropyl phenol - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. EP3208276A1 - Process for the preparation of a triaryl phosphate ester composition - Google Patents [patents.google.com]

- 8. Lewis-acid-catalyzed phosphorylation of alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lewis-acid-catalyzed phosphorylation of alcohols - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08214H [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. organicchemistrydata.org [organicchemistrydata.org]

- 12. 31P [nmr.chem.ucsb.edu]

- 13. 31Phosphorus NMR [chem.ch.huji.ac.il]

An In-depth Technical Guide to the Flame Retardant Mechanism of Tris(4-isopropylphenyl) phosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(4-isopropylphenyl) phosphate (IPP) is a halogen-free organophosphorus flame retardant of the triaryl phosphate ester family. It is increasingly utilized in a variety of polymers to meet stringent fire safety standards. This technical guide provides a comprehensive overview of the core mechanisms by which IPP imparts flame retardancy. The dual-action of IPP, operating in both the condensed and gas phases, is elucidated through an examination of its thermal decomposition and its interactions with the polymer matrix during combustion. This guide synthesizes data from thermal analysis and flammability testing to provide a detailed understanding of its efficacy and mode of action, offering valuable insights for the development of advanced fire-safe materials.

Introduction

The widespread use of polymeric materials in modern applications necessitates the incorporation of flame retardants to mitigate fire risks. This compound (CAS 26967-76-0), a member of the aryl phosphate ester class of flame retardants, has emerged as a significant additive, particularly in thermoplastics like polyvinyl chloride (PVC), polyurethanes, and engineering plastics. Its popularity stems from its efficacy as both a flame retardant and a plasticizer, as well as its halogen-free nature, which addresses environmental and health concerns associated with halogenated counterparts.

The effectiveness of an organophosphorus flame retardant is intrinsically linked to its thermal decomposition behavior and its ability to interfere with the combustion cycle of the polymer. IPP exhibits a sophisticated, dual-mode mechanism of action, intervening in both the solid (condensed) phase and the gas phase of a fire. This guide will delve into the intricate chemical and physical processes that underpin IPP's flame retardant properties.

Thermal Decomposition of this compound

Understanding the thermal degradation of IPP is fundamental to comprehending its flame retardant mechanism. When subjected to the high temperatures of a developing fire, IPP undergoes a series of decomposition reactions that generate the active species responsible for flame inhibition. The thermal stability of IPP is a critical parameter, as the flame retardant must decompose at a temperature that is coincident with the pyrolysis of the host polymer to be effective.

Key Decomposition Products

Pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) is a powerful technique for identifying the thermal decomposition products of flame retardants. For IPP, the primary pyrolysis products are anticipated to include:

-

Isopropyl-substituted phenols: The cleavage of the ester bond will liberate isopropylphenol.

-

Phosphoric acid and its derivatives: The phosphorus moiety is converted into phosphoric acid and polyphosphoric acids.

-

Volatile phosphorus-containing radicals: A portion of the phosphorus content can be released into the gas phase as reactive radicals such as PO• and HPO•.

The formation of these specific products is central to the dual-phase flame retardant action of IPP.

Condensed-Phase Mechanism: The Charring Effect

In the condensed phase, the primary mode of action for IPP is the promotion of a protective, insulating char layer on the surface of the polymer.[1] This char acts as a physical barrier with multiple functions:

-

Insulation: It shields the underlying polymer from the heat of the flame, thereby slowing down its pyrolysis rate.

-

Mass Transfer Barrier: It impedes the diffusion of volatile, flammable pyrolysis products from the polymer to the gas phase, where they would otherwise fuel the fire.

-

Oxygen Barrier: It limits the access of oxygen to the polymer surface, further inhibiting combustion.

The formation of this char layer is a result of the chemical reactions between the decomposition products of IPP and the polymer matrix. Upon heating, IPP decomposes to form phosphoric acid.[1] This strong acid acts as a catalyst for the dehydration and cross-linking of the polymer chains, leading to the formation of a carbonaceous char.

The following diagram illustrates the key steps in the condensed-phase mechanism:

Caption: Condensed-phase flame retardant mechanism of IPP.

Gas-Phase Mechanism: Radical Scavenging

In addition to its action in the condensed phase, IPP also exhibits a significant flame-inhibiting effect in the gas phase. During the combustion of a polymer, a self-sustaining cycle of highly reactive free radicals, such as hydrogen (H•) and hydroxyl (OH•) radicals, propagates the flame. The gas-phase mechanism of IPP involves the release of volatile phosphorus-containing species that interrupt this radical chain reaction.[2]

Upon thermal decomposition, a fraction of the IPP molecules breaks down into smaller, volatile phosphorus-containing radicals, most notably PO•. These radicals are highly effective at scavenging the flame-propagating H• and OH• radicals, converting them into less reactive species. This "radical trap" mechanism effectively quenches the flame.[2]

The key reactions in the gas-phase inhibition cycle are:

-

H• + PO• + M → HPO + M

-

OH• + PO• → HPO2

-

H• + HPO2 → H2O + PO•

-

OH• + HPO → H2O + PO•

Through this series of reactions, the highly reactive H• and OH• radicals are consumed, and the phosphorus-containing radicals are regenerated, allowing them to participate in further scavenging cycles. This catalytic cycle of radical quenching is a highly efficient flame inhibition mechanism.

The following diagram illustrates the gas-phase radical scavenging cycle:

Caption: Gas-phase radical scavenging mechanism of IPP.

Experimental Characterization of the Flame Retardant Mechanism

A suite of analytical techniques is employed to investigate and validate the flame retardant mechanism of IPP. These methods provide quantitative data on the thermal stability, decomposition products, and flammability of polymers containing this additive.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a material as a function of temperature in a controlled atmosphere. It is a fundamental technique for assessing the thermal stability of both the flame retardant and the polymer blend.

Experimental Protocol:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Size: 5-10 mg.

-

Sample Pan: Platinum or alumina.

-

Atmosphere: Inert (e.g., Nitrogen) or oxidative (e.g., Air) at a flow rate of 20-50 mL/min.[3]

-

Heating Rate: A linear heating rate, typically 10 °C/min.[3]

-

Temperature Range: Ambient to 800 °C.[3]

-

Data Analysis: The TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition, temperatures of maximum mass loss rates (from the derivative TGA or DTG curve), and the final char yield.[3]

The following workflow illustrates the process of TGA:

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is used to identify the volatile and semi-volatile products generated during the thermal decomposition of the flame retardant and the polymer. This provides direct evidence for the species involved in the gas-phase mechanism.

Experimental Protocol:

-

Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.

-

Sample Size: 0.1-1.0 mg.

-

Pyrolysis Temperature: A temperature relevant to the decomposition of the material, often determined from TGA data (e.g., 600-800 °C).[4]

-

GC Column: A capillary column suitable for separating the pyrolysis products (e.g., a non-polar or mid-polar column).

-

GC Temperature Program: A program that effectively separates the analytes of interest.

-

MS Detection: Electron ionization (EI) mass spectrometry to generate mass spectra for compound identification.

-

Data Analysis: The resulting chromatogram is analyzed by identifying the peaks and comparing their mass spectra to a library (e.g., NIST) for compound identification.[2]

Cone Calorimetry

Cone calorimetry is a bench-scale test that measures the heat release rate (HRR) and other flammability parameters of a material under controlled fire-like conditions.[5] It provides crucial data on the overall fire performance of a material containing a flame retardant.

Experimental Protocol:

-

Instrument: A cone calorimeter compliant with standards such as ASTM E1354 or ISO 5660.[5]

-

Sample Size: Typically 100 mm x 100 mm plaques of a specified thickness.[6]

-

Heat Flux: A constant external heat flux, commonly 35 or 50 kW/m², is applied to the sample.[7]

-

Ignition: A spark igniter is used to ignite the pyrolysis gases.

-

Data Acquisition: Key parameters such as time to ignition (TTI), heat release rate (HRR), peak heat release rate (pHRR), total heat released (THR), mass loss rate (MLR), and smoke production rate (SPR) are continuously measured.[7]

-

Data Analysis: The data is plotted and analyzed to assess the fire hazard of the material and the effectiveness of the flame retardant.

The following table summarizes hypothetical cone calorimetry data for a polymer with and without IPP, illustrating its expected effect:

| Parameter | Polymer (Neat) | Polymer + 15% IPP |

| Time to Ignition (s) | 60 | 75 |

| Peak Heat Release Rate (kW/m²) | 800 | 450 |

| Total Heat Released (MJ/m²) | 120 | 80 |

| Char Yield (%) | 5 | 25 |

UL-94 Vertical Flame Test

The UL-94 test is a small-scale flammability test used to classify the burning behavior of plastic materials.[8] It is a widely recognized standard in many industries.

Test Procedure:

A rectangular bar of the material is held vertically and subjected to a flame for 10 seconds. The time it takes for the flame to self-extinguish after the ignition source is removed is measured. The test is repeated, and the presence of flaming drips is noted. Based on these observations, the material is assigned a classification (V-0, V-1, or V-2), with V-0 being the most flame-retardant classification.[8] A patent for a flame-retardant polypropylene composition mentions that the inclusion of tris(isopropylphenyl)phosphate can help achieve a V-0 rating.[9]

Conclusion

This compound is a highly effective, halogen-free flame retardant that operates through a dual-action mechanism. In the condensed phase, it promotes the formation of a protective char layer that insulates the underlying polymer and reduces the release of flammable volatiles. In the gas phase, it releases phosphorus-containing radicals that scavenge flame-propagating free radicals, thereby inhibiting the combustion process. The synergistic interplay between these two mechanisms results in a significant reduction in the flammability of a wide range of polymeric materials. A thorough understanding of these mechanisms, supported by robust experimental characterization, is crucial for the continued development and application of advanced, fire-safe materials.

References

-

TA Instruments. (n.d.). Use of TGA to Distinguish Flame-Retarded Polymers from Standard Polymers. Retrieved from [Link]

- Wang, X., Song, L., Hu, Y., & Xing, W. (2020). A review on cone calorimeter for assessment of flame-retarded polymer composites. Journal of Thermal Analysis and Calorimetry, 142(3), 1037-1055.

- Manich, A. M., Monllor, P., & Ferrándiz, M. (2019). THERMAL ANALYSIS (DSC, TGA) OF TEXTILE FLAME RETARDANTS WITH LOWER ENVIRONMENTAL IMPACT. AUTEX Research Journal, 19(2), 143-149.

- Lia, F., & Al-Salem, S. M. (2022). Identification and quantification of plastic additives using pyrolysis-GC/MS: A review. TrAC Trends in Analytical Chemistry, 157, 116773.

-

Furtado, C. R., & Asaro, R. J. (2019). Identification and quantification of plastic additives using Pyrolysis-GC/MS: a review. Archimer. Retrieved from [Link]

- ASTM International. (2023).

- Hossain, M. S., Islam, M. R., & Khan, M. A. (2021). Thermal Degradation and Chemical Analysis of Flame-Retardant-Treated Jute Fabrics. Polymers, 13(15), 2465.

- BenchChem. (2025). In-Depth Technical Guide to the Thermal Decomposition of Tris[4-(2-methylpropyl)

- Malek, N., & Everson, R. (2014). Cone calorimeter study of polyethylene flame retarded with expandable graphite and intumescent fire retardant additives. Journal of Thermal Analysis and Calorimetry, 117(3), 1279-1288.

- Morgan, A. B., & Bundy, M. (2007). Cone calorimeter analysis of UL-94 V-rated plastics.

- ASTM International. (2022).

- Agudelo, N., et al. (2019).

- Manich, A. M., Monllor, P., & Ferrándiz, M. (2019). Thermal analysis (DSC,TGA) of textile flame retardants with lower environmental impact.

- Loftus, J. J. (1989). Cone calorimeter evaluation of the flammability of composite materials. Gaithersburg, MD: National Institute of Standards and Technology.

- Zhang, Y., & Wang, Q. (2016). Cone Calorimetric Study of Gangue Flame Retardance of PVC.

-

ResearchGate. (n.d.). Cone calorimeter data of flame retardant composites Samples Parameters. Retrieved from [Link]

-

ResearchGate. (n.d.). Cone calorimeter data for the PC and its blends. Retrieved from [Link]

-

ResearchGate. (n.d.). Cone calorimetry results. Retrieved from [Link]

-

ResearchGate. (n.d.). Results for blank PP and PP-FR (15%) blends obtained from cone calorimeter. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 33661, Tris(isopropylphenyl)phosphate. Retrieved from [Link].

-

UL Solutions. (n.d.). UL 94 Flame Classifications. Retrieved from [Link]

- European Patent Office. (2017). EP3255100B1 - Flame-retardant polypropylene composition.

- Protolabs. (2025).

-

Ataman Kimya. (n.d.). ISOPROPYLATED TRIPHENYL PHOSPHATE. Retrieved from [Link]

-

ResearchGate. (n.d.). Effect of phosphorus based flame retardants on UL94 and Comparative Tracking Index properties of poly(butylene terephthalate). Retrieved from [Link]

- Wang, Y., et al. (2023). Research on the Fire Behaviors of Polymeric Separator Materials PI, PPESK, and PVDF.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 75628, Tris(isopropylphenyl) phosphate. Retrieved from [Link].

- Publisso. (2021). Triphenyl phosphate, isopropylated (isopropylated phenyl phosphates, IPPhP)

- BenchChem. (2025). Navigating the Thermal Landscape of Dimethyl (2,4,6-triisopropylphenyl)

- Schwaferts, C., et al. (2020). Systematic Development of a Simultaneous Determination of Plastic Particle Identity and Adsorbed Organic Compounds by Thermodesorption–Pyrolysis GC/MS (TD-Pyr-GC/MS). Polymers, 12(11), 2636.

- National Oceanic and Atmospheric Administration. (2021). Pyrolysis GC-MS characterization of plastic debris from the Northern Gulf of Alaska shorelines.

- Defense Technical Information Center. (2004).

Sources

- 1. mdpi.com [mdpi.com]

- 2. archimer.ifremer.fr [archimer.ifremer.fr]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. repository.up.ac.za [repository.up.ac.za]

- 7. mdpi.com [mdpi.com]

- 8. UL 94 Flame Classifications - UL94 FLAME RATINGS for Plastics [professionalplastics.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Toxicological Profile of Tris(4-isopropylphenyl) Phosphate Isomers: An In-depth Technical Guide

Introduction: The Isomeric Complexity and Industrial Significance of Isopropylated Triphenyl Phosphates

Tris(4-isopropylphenyl) phosphate (IPP) is not a single chemical entity but a complex mixture of organophosphate esters. These compounds are widely utilized as flame retardants and plasticizers in a vast array of consumer and industrial products, including electronics, furniture, building materials, and hydraulic fluids.[1][2] The technical-grade product is synthesized through the reaction of phosphorus oxychloride with isopropyl-substituted phenols, resulting in a mixture of mono-, bis-, and tris-isopropylated phenyl phosphates, with the isopropyl groups occupying various positions (ortho-, meta-, para-) on the phenyl rings.[1][3] A typical composition of a commercial IPP mixture can include triphenyl phosphate (TPHP), mono-isopropylated IPP, bis-isopropylated IPP, and tris-isopropylated IPP.[4] This isomeric complexity is a critical determinant of the toxicological properties of the mixture, as individual isomers can exhibit distinct metabolic fates and potencies. Widespread human exposure occurs primarily through the ingestion of contaminated food and household dust.[4][5]

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion of IPP Isomers

The toxicokinetics of IPP isomers, which encompasses their absorption, distribution, metabolism, and excretion (ADME), are crucial for understanding their potential health effects. While data on individual isomers is limited, studies on related organophosphate esters provide valuable insights.

Absorption and Distribution

Following oral exposure, IPP is readily absorbed from the gastrointestinal tract.[6] Due to their lipophilic nature, IPP isomers are expected to distribute to various tissues, with potential for accumulation in adipose tissue. Preliminary data indicates that both TPHP and IPP can cross the placental barrier and the blood-brain barrier, suggesting potential for fetal and central nervous system exposure.[5][7]

Metabolism: The Formation of Active and Inactive Metabolites

The metabolism of IPP isomers is a complex process that can lead to both detoxification and bioactivation. The primary metabolic pathways for organophosphate esters involve Phase I and Phase II reactions.

-

Phase I Metabolism: This phase is primarily mediated by cytochrome P450 (CYP) enzymes and involves oxidation, hydrolysis, and hydroxylation. A key metabolic step for some organophosphates is the oxidative desulfuration of thionoesters to their more toxic oxon forms, although this is not a primary pathway for triaryl phosphates like IPP. Hydrolysis by esterases, such as A-esterases (paraoxonases), can lead to the formation of diphenyl phosphate (DPHP) and isopropyl-substituted phenols. Hydroxylation of the alkyl and aryl moieties can also occur. Studies on rabbits have identified cyclic metabolites of isopropylated triphenyl phosphates, suggesting that intramolecular cyclization can occur.

-

Phase II Metabolism: In this phase, the metabolites from Phase I are conjugated with endogenous molecules, such as glucuronic acid or sulfate, to increase their water solubility and facilitate their excretion.

The specific metabolic pathways and the resulting metabolites can vary significantly between different IPP isomers, which in turn influences their toxicological profiles.

Key Toxicological Endpoints of IPP Isomers

The toxicity of IPP isomers manifests in several key organ systems, with neurotoxicity and reproductive and developmental toxicity being of primary concern.

Neurotoxicity: The Specter of Organophosphate-Induced Delayed Neuropathy (OPIDN)

A significant concern with certain organophosphate compounds is their potential to cause Organophosphate-Induced Delayed Neuropathy (OPIDN), a debilitating neurological disorder characterized by a delayed onset of ataxia, weakness, and paralysis of the limbs.[8] The initiation of OPIDN is linked to the inhibition and subsequent "aging" of a specific enzyme in the nervous system called Neuropathy Target Esterase (NTE).[8]

While some studies suggest that mixed isopropyl phenyl phosphates are less potent inducers of OPIDN compared to compounds like tri-ortho-cresyl phosphate (TOCP), the potential for neurotoxicity exists, particularly with isomers containing ortho-substitutions.[8] Commercial IPP formulations have been shown to cause ataxia in hens, the primary animal model for OPIDN, but typically at high doses.[9] The neurotoxic potential is highly dependent on the specific isomeric composition of the mixture.[9]

Beyond OPIDN, IPP isomers have been shown to affect neurotransmitter systems. Studies in zebrafish have demonstrated that IPP exposure can alter the levels of dopamine and its metabolites, and downregulate genes associated with glutamate and GABA receptors, leading to hypoactive behavior.[5]

Reproductive and Developmental Toxicity

Perinatal exposure to IPP in rats has been shown to adversely affect reproductive performance and offspring development.[4][5] Key findings from these studies include:

-

Reduced Pup Survival: Decreased survival of pups during the early postnatal period.[4]

-

Delayed Puberty: Delays in the onset of sexual maturation in both male and female offspring.[7]

-

Reduced Body Weight: Lower body weights in exposed offspring.[7][10]

-

Cholinesterase Inhibition: Decreased activity of acetylcholinesterase (AChE), an important enzyme in the nervous system.[7]

These effects have been observed at doses as low as 1000 ppm in feed, highlighting the sensitivity of the developing organism to IPP exposure.[4][5][10]

Endocrine-Disrupting Effects

A growing body of evidence suggests that IPP isomers may act as endocrine-disrupting chemicals (EDCs), interfering with the normal function of the endocrine system.[1]

-

Estrogenic and Androgenic Activity: In vitro studies have shown that some phenols, structurally similar to IPP metabolites, can act as agonists or antagonists of the estrogen receptor (ER) and androgen receptor (AR).[10] Molecular docking studies also suggest that related organophosphates can bind to these receptors.

-

Thyroid Hormone Disruption: Exposure to related organophosphate flame retardants has been shown to alter thyroid hormone levels in fish, suggesting a potential for IPP isomers to interfere with the hypothalamus-pituitary-thyroid (HPT) axis.

-

Effects on Steroidogenesis: Some studies indicate that organophosphates can disrupt the synthesis of steroid hormones.

Other Systemic Toxicities

Studies in adult rats have shown that exposure to IPP can lead to a dose-related increase in liver and adrenal gland weight.[11] Histopathological examination revealed hypertrophy and accumulation of neutral lipids in the zona fasciculata of the adrenal cortex.[11]

Molecular Mechanisms of Toxicity

The toxic effects of IPP isomers are underpinned by their interactions with specific molecular targets and signaling pathways.

Inhibition of Neuropathy Target Esterase (NTE)

The initiation of OPIDN is a two-step process involving NTE:

-

Inhibition: A neuropathic organophosphate covalently binds to the active site of NTE.

-

Aging: A subsequent chemical modification of the inhibited enzyme, typically the loss of an R-group from the phosphorus, which is considered the irreversible step leading to neuropathy.

The structure of the IPP isomer, particularly the presence and position of the isopropyl group, influences its ability to inhibit and age NTE.

Disruption of Neurotransmitter Systems

IPP isomers can interfere with neurotransmission through several mechanisms:

-

Cholinergic System: Inhibition of acetylcholinesterase (AChE) leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of cholinergic receptors.

-

Dopaminergic System: As observed in zebrafish studies, IPP can alter dopamine levels and the expression of dopamine-related genes, potentially leading to behavioral and motor deficits.[5]

-

Glutamatergic and GABAergic Systems: Downregulation of glutamate and GABA receptor genes suggests that IPP can also impact excitatory and inhibitory neurotransmission.[5]

Interaction with Nuclear Receptors

The endocrine-disrupting effects of IPP isomers are likely mediated by their interaction with nuclear receptors, including:

-

Estrogen Receptors (ERα and ERβ): Binding to these receptors can mimic or block the effects of endogenous estrogens.

-

Androgen Receptor (AR): Interaction with the AR can lead to anti-androgenic or androgenic effects.

-

Thyroid Hormone Receptors (TRs): Interference with TRs can disrupt thyroid hormone signaling, which is critical for development and metabolism.

Quantitative Toxicological Data

| Endpoint | Test System | Isomer/Mixture | Value | Reference |

| Acute Oral LD50 | Rat | Commercial IPP (CAS 68937-41-7) | >5000 mg/kg bw | |

| Acute Dermal LD50 | Rabbit | Commercial IPP (CAS 68937-41-7) | >10000 mg/kg bw | [12] |

| Reproductive/Developmental Toxicity | Sprague-Dawley Rat | Commercial IPP (CAS 68937-41-7) | LOAEL: 1000 ppm in feed (developmental) | [4][5] |

| Repeated Dose Toxicity | Rat | Commercial IPP (CAS 68937-41-7) | LOAEL: 25 mg/kg bw/day (adrenal effects) | [12] |

| Neurotoxicity (OPIDN) | Hen | Commercial IPP formulations | Ataxia at doses >2000 mg/kg bw | [9] |

LOAEL: Lowest Observed Adverse Effect Level LD50: Median Lethal Dose

Experimental Protocols

In Vivo Reproductive and Developmental Toxicity Study (Modified OECD 416)

This protocol is designed to evaluate the effects of a substance on male and female reproductive performance and the development of offspring.

Methodology:

-

Animal Model: Sprague-Dawley rats are commonly used.

-

Dose Administration: The test substance (IPP mixture) is administered in the diet at various concentrations (e.g., 0, 1000, 3000, 10000 ppm).[4][5]

-

Exposure Period: Parental (F0) generation is exposed for a pre-mating period, during mating, gestation, and lactation. The first-generation (F1) offspring are exposed from weaning until sexual maturity.

-

Endpoints Evaluated:

-

F0 Generation: Clinical signs, body weight, food consumption, mating and fertility indices, gestation length, and organ weights.

-

F1 Generation: Viability, clinical signs, body weight, sex ratio, anogenital distance, developmental landmarks (e.g., balanopreputial separation, vaginal opening), and organ weights.[7]

-

Neurobehavioral and Neurochemical Assessments: Can be included to assess for developmental neurotoxicity.

-

Histopathology: Examination of reproductive and endocrine organs.

-

Organophosphate-Induced Delayed Neurotoxicity (OPIDN) Hen Study (Modified OECD 418)

This study is the gold standard for assessing the potential of a substance to cause OPIDN.

Methodology:

-

Animal Model: Adult domestic hens are the required species due to their sensitivity to OPIDN.

-

Dose Administration: A single oral dose of the test substance is administered.

-

Observation Period: Hens are observed for 21 days for the development of clinical signs of neurotoxicity (e.g., ataxia, paralysis).

-

Biochemical Assessment: A satellite group of hens is used to measure NTE activity in the brain and spinal cord at specific time points after dosing (e.g., 24 and 48 hours) to determine the extent of inhibition.

-

Histopathology: Microscopic examination of nervous tissue (brain, spinal cord, peripheral nerves) from both clinically affected and asymptomatic hens to look for characteristic axonal degeneration.

Visualizations

Proposed Molecular Mechanism of IPP-Induced Neurotoxicity

Caption: Proposed pathways of IPP-induced neurotoxicity.

Experimental Workflow for In Vivo Reproductive Toxicity Assessment

Caption: Workflow for a one-generation reproductive toxicity study.

Conclusion

The toxicological profile of this compound is complex and heavily influenced by its isomeric composition. The available evidence clearly indicates the potential for neurotoxicity, particularly OPIDN, and adverse effects on reproduction and development. Furthermore, emerging data suggest that IPP isomers may act as endocrine disruptors, interfering with estrogen, androgen, and thyroid hormone signaling. Given the widespread human exposure to these compounds, a thorough understanding of their toxicological properties is essential for accurate risk assessment and the protection of public health. Further research is warranted to elucidate the toxicokinetics and mechanisms of action of individual IPP isomers to better predict the health risks associated with exposure to these ubiquitous flame retardants and plasticizers.

References

-